N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-2-ylmethyl)propanamide

Kinase inhibitor Structure-activity relationship Benzothiazole

N-(4,6-Dimethylbenzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-2-ylmethyl)propanamide (CAS 942003-33-0; molecular formula C24H23N3O2S; MW 417.53) is a synthetic benzothiazole derivative featuring a 4,6-dimethylbenzothiazole core, a phenoxypropanamide linker, and a pyridin-2-ylmethyl substituent. This compound belongs to a broader class of benzothiazole amides that have been explored as kinase inhibitors, with structurally related compounds demonstrating sub-nanomolar inhibitory potency against ITK and other tyrosine kinases.

Molecular Formula C24H23N3O2S
Molecular Weight 417.53
CAS No. 942003-33-0
Cat. No. B2563054
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-2-ylmethyl)propanamide
CAS942003-33-0
Molecular FormulaC24H23N3O2S
Molecular Weight417.53
Structural Identifiers
SMILESCC1=CC(=C2C(=C1)SC(=N2)N(CC3=CC=CC=N3)C(=O)CCOC4=CC=CC=C4)C
InChIInChI=1S/C24H23N3O2S/c1-17-14-18(2)23-21(15-17)30-24(26-23)27(16-19-8-6-7-12-25-19)22(28)11-13-29-20-9-4-3-5-10-20/h3-10,12,14-15H,11,13,16H2,1-2H3
InChIKeyGLHPGCLMIOIADK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4,6-Dimethylbenzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-2-ylmethyl)propanamide (CAS 942003-33-0): Compound Identity and Baseline Profile


N-(4,6-Dimethylbenzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-2-ylmethyl)propanamide (CAS 942003-33-0; molecular formula C24H23N3O2S; MW 417.53) is a synthetic benzothiazole derivative featuring a 4,6-dimethylbenzothiazole core, a phenoxypropanamide linker, and a pyridin-2-ylmethyl substituent [1]. This compound belongs to a broader class of benzothiazole amides that have been explored as kinase inhibitors, with structurally related compounds demonstrating sub-nanomolar inhibitory potency against ITK and other tyrosine kinases [2]. The compound is catalogued in commercial screening libraries (e.g., Life Chemicals F2738-1905) and has been made available for target-based and phenotypic screening campaigns [1].

Why N-(4,6-Dimethylbenzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-2-ylmethyl)propanamide Cannot Be Interchanged with Generic Analogs


The pyridin-2-ylmethyl versus pyridin-3-ylmethyl regiochemistry in this compound class represents a critical determinant of molecular recognition. The pyridin-2-ylmethyl group positions the pyridine nitrogen adjacent to the linking methylene, enabling distinct hydrogen-bonding and metal-chelation geometries that are sterically inaccessible to the pyridin-3-ylmethyl isomer (CAS 887459-27-0) . In structurally related benzothiazole amide series, analogous 2-pyridyl versus 3-pyridyl substitutions have been shown to produce order-of-magnitude differences in kinase inhibitory potency [1]. Furthermore, the 4,6-dimethyl substitution pattern on the benzothiazole core cannot be assumed equivalent to 4-fluoro or unsubstituted benzothiazole variants, as hydrophobic bulk at these positions modulates both target affinity and off-target promiscuity . Simple substitution with an analog lacking quantitative comparator validation risks invalidating SAR models, wasting screening resources, and generating non-reproducible results.

Quantitative Differentiation Evidence for N-(4,6-Dimethylbenzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-2-ylmethyl)propanamide Versus Comparators


Pyridinyl Regioisomer Differentiation: 2-Pyridylmethyl vs. 3-Pyridylmethyl Binding Topology

The target compound incorporates a pyridin-2-ylmethyl substituent, in contrast to the pyridin-3-ylmethyl isomer CAS 887459-27-0. In the benzothiazole amide series co-crystallized with ITK (PDB 4mf0), the pyridin-3-yl substituent engages the hinge region via a hydrogen-bond network [1]. The 2-pyridylmethyl variant positions the nitrogen one atom closer to the benzothiazole core, altering the vector of hydrogen-bond donation and potentially enabling bidentate metal-chelation interactions not possible with the 3-pyridyl regioisomer. No direct head-to-head IC50 comparison between CAS 942003-33-0 and CAS 887459-27-0 has been published; however, the 3-pyridylmethyl analog was screened in multiple PubChem qHTS assays (teichoic acid synthesis inhibition, alpha-synuclein expression, TDP1 inhibition) , providing a screening baseline against which the 2-pyridylmethyl variant can be benchmarked.

Kinase inhibitor Structure-activity relationship Benzothiazole

Benzothiazole Core Substitution: 4,6-Dimethyl vs. 4-Fluoro vs. Unsubstituted Benzothiazole

The target compound's 4,6-dimethylbenzothiazole core introduces specific steric and electronic properties that differentiate it from the 4-fluoro analog (N-(4-fluorobenzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-2-ylmethyl)propanamide) and the unsubstituted benzothiazole analog . The electron-donating methyl groups at positions 4 and 6 increase the electron density of the benzothiazole ring system, modulating π-stacking interactions with kinase hinge regions. In structurally related benzothiazole kinase inhibitors, 4-fluoro substitution has been reported to enhance binding to ATP pockets of kinases, but the 4,6-dimethyl pattern provides greater hydrophobic surface area for van der Waals contacts . No direct IC50 comparison between the 4,6-dimethyl and 4-fluoro or unsubstituted variants of this specific scaffold has been published.

Kinase inhibitor Benzothiazole SAR Target engagement

Linker Composition: Phenoxypropanamide vs. Benzenesulfonylpropanamide in Pyridin-2-ylmethyl Series

The target compound employs a 3-phenoxypropanamide linker connecting the benzothiazole core to the pyridin-2-ylmethyl terminus. A structurally related comparator, 3-(benzenesulfonyl)-N-(4-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]propanamide (CAS 941925-94-6), replaces the phenoxy ether with a benzenesulfonyl group and reduces the benzothiazole substitution to 4-methyl only . The ether oxygen in the target compound provides hydrogen-bond acceptor capacity and conformational flexibility, whereas the sulfonyl group in the comparator introduces a tetrahedral sulfur center with distinct geometry and stronger hydrogen-bond acceptor character. These linker differences are expected to produce divergent target binding profiles, although no direct quantitative comparison has been reported.

Chemical probe Linker SAR Benzothiazole

Presence of Pyridinylmethyl Substituent: Key Differentiator from Simplified N-(4,6-Dimethylbenzothiazol-2-yl)-3-phenoxypropanamide

The target compound (CAS 942003-33-0) includes both the pyridin-2-ylmethyl group and the 3-phenoxypropanamide chain, whereas the simpler analog N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3-phenoxypropanamide (CAS 361168-08-3) lacks the pyridinylmethyl substituent entirely . The pyridinylmethyl group is expected to contribute critically to target binding affinity by engaging kinase hinge residues or receptor orthosteric sites, as demonstrated for structurally related benzothiazole amides that achieve sub-nanomolar ITK inhibition [1]. The absence of the pyridinylmethyl group in CAS 361168-08-3 likely reduces both potency and selectivity, although direct comparative data are not available.

Chemical probe Fragment-based drug design Benzothiazole

Screening Library Provenance: PubChem Bioassay Coverage of Pyridin-3-ylmethyl Regioisomer Establishes Basal Activity Landscape

The pyridin-3-ylmethyl regioisomer (CAS 887459-27-0) has been tested across at least five distinct PubChem qHTS assays, including: (i) inhibition of wall teichoic acid biosynthesis in S. aureus (AID 463173), (ii) modulation of alpha-synuclein (SNCA) expression (AID 1671194), (iii) inhibition of human TDP1 in cells (AID 686978), (iv) stage-specific inhibition of Vaccinia orthopoxvirus (AID 720579), and (v) inhibition of human galactokinase (GALK, AID 1347072) . The target compound (CAS 942003-33-0) shares the identical core scaffold and differs only in pyridine nitrogen position, enabling direct comparative screening to quantify the contribution of this single-atom positional change across multiple disease-relevant assay systems. Results for CAS 887459-27-0 from these assays provide a ready-made baseline for delta-activity calculations.

High-throughput screening PubChem Benzothiazole

Recommended Application Scenarios for N-(4,6-Dimethylbenzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-2-ylmethyl)propanamide (CAS 942003-33-0)


Head-to-Head Kinase Selectivity Profiling Against the Pyridin-3-ylmethyl Regioisomer

Procure both CAS 942003-33-0 (pyridin-2-ylmethyl) and CAS 887459-27-0 (pyridin-3-ylmethyl) for parallel broad-panel kinase profiling. This single-atom positional isomer pair enables direct quantification of pyridinyl nitrogen geometry effects on kinase selectivity, providing SAR data that is otherwise unobtainable from commercial kinase inhibitor libraries. The pyridin-3-ylmethyl analog's existing PubChem screening history across five distinct assay systems provides baseline activity data for comparative analysis.

Benzothiazole Core SAR Expansion: 4,6-Dimethyl vs. 4-Fluoro vs. Unsubstituted Series

For medicinal chemistry programs optimizing benzothiazole-based kinase inhibitors, integrate CAS 942003-33-0 into a matrixed SAR set alongside its 4-fluoro and unsubstituted benzothiazole analogs (see Evidence Item 2). This enables systematic deconvolution of electronic and steric contributions from the benzothiazole 4- and 6-positions while holding the pyridin-2-ylmethyl and phenoxypropanamide moieties constant .

Negative Control Selection for Pyridinylmethyl Pharmacophore Validation

Use the truncated analog N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3-phenoxypropanamide (CAS 361168-08-3), which lacks the pyridinylmethyl group entirely , as a matched negative control in target engagement assays. The differential activity between CAS 942003-33-0 and CAS 361168-08-3 directly quantifies the pharmacophoric contribution of the pyridin-2-ylmethyl moiety, a critical parameter for lead optimization triage.

Multi-Assay Comparative Screening Leveraging Existing PubChem Baselines

Submit CAS 942003-33-0 for screening in the same PubChem qHTS assays previously run for the pyridin-3-ylmethyl analog (AIDs: 463173, 1671194, 686978, 720579, 1347072) . This strategy generates directly comparable bioactivity fingerprints for both regioisomers, enabling calculation of delta-activity values (ΔIC50 or Δ% inhibition) that isolate the effect of pyridine nitrogen position across antibacterial, neurodegenerative disease, and antiviral assay systems.

Quote Request

Request a Quote for N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-2-ylmethyl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.